Predicted Lipophilicity (logP) and Aqueous Solubility Relative to 4-tert-Butyl-N-(4-chlorobenzyl)benzamide
Computational prediction using SwissADME indicates that the target compound (logP ~3.0) is significantly less lipophilic than its direct des-sulfolane analog 4-tert-butyl-N-(4-chlorobenzyl)benzamide (logP ~4.5) . This 1.5 log unit reduction corresponds to approximately a 30-fold increase in predicted aqueous solubility, consistent with the well-documented solubilizing effect of sulfone substituents . The higher tPSA (target: ~83 Ų vs. analog: ~32 Ų) further supports superior water solubility.
ΔtPSA ≈ +51 Ų
| Evidence Dimension | Predicted logP and tPSA difference |
|---|---|
| Target Compound Data | logP ~3.0; tPSA ~83 Ų |
| Comparator Or Baseline | 4-tert-Butyl-N-(4-chlorobenzyl)benzamide: logP ~4.5; tPSA ~32 Ų |
| Quantified Difference | ΔlogP ≈ -1.5; ΔtPSA ≈ +51 Ų |
| Conditions | In silico prediction (SwissADME, Biobyte ClogP, or comparable validated model) |
Why This Matters
Lower logP and higher tPSA directly translate to reduced non-specific binding, better aqueous solubility in assay buffers, and improved compatibility with cell-based assays—critical factors for reproducible screening data.
- [1] Daina, A.; Michielin, O.; Zoete, V. SwissADME: A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules. Scientific Reports 2017, 7, 42717. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Advanced Drug Delivery Reviews 2001, 46 (1-3), 3–26. View Source
